molecular formula C9H13NS B13631669 1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine

1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine

Cat. No.: B13631669
M. Wt: 167.27 g/mol
InChI Key: IERIJGGZPGVBRE-UHFFFAOYSA-N
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Description

1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine is a compound that features a cyclopropane ring attached to an amine group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine typically involves multiple steps. One common method starts with the reaction of N,N-dimethylformamide (DMF) and thiophene to produce 2-thiophenecarboxaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The aldehyde is subsequently converted to 2-thiopheneacetaldoxime through a reaction with hydroxylamine hydrochloride. Finally, the oxime is reduced to yield 2-thiopheneethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and thiophene functional groups. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Thiopheneethylamine: A simpler analog with similar biological activity.

    Thiophene-2-carboxaldehyde: An intermediate in the synthesis of thiophene derivatives.

    Cyclopropylamine: Shares the cyclopropane ring but lacks the thiophene moiety.

Uniqueness

1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine is unique due to the combination of a cyclopropane ring and a thiophene ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Biological Activity

1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Characteristics

  • Molecular Formula : C10H15NS
  • Molecular Weight : 181.3 g/mol
  • Structural Features : The compound features a cyclopropane ring and a thiophene moiety, which are known to contribute to its pharmacological properties.

Table 1: Structural Comparison with Related Compounds

Compound NameStructure CharacteristicsUnique Features
SuprofenNonsteroidal anti-inflammatory drugContains a 2-substituted thiophene framework
ArticaineDental anestheticFeatures a 2,3,4-trisubstituted thiophene
ThiophenesGeneral class of compounds containing a thiophene ringDiverse biological activities

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects primarily attributed to the thiophene ring. Notable activities include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth and proliferation, making it a candidate for further investigation in cancer therapy.
  • Antibacterial Properties : The compound has shown potential in combating bacterial infections, particularly as part of combinatorial chemistry approaches aimed at discovering novel inhibitors .

The biological activity of this compound is largely influenced by its interaction with various biological targets. The thiophene component is known for its ability to modulate enzyme activity and receptor interactions, which can lead to therapeutic effects.

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that derivatives of thiophene compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values ranging from 13 to 365 μM for structurally similar compounds, indicating the potential of such derivatives in anticancer therapies .
  • Antibacterial Research : A study focusing on the synthesis of inhibitors for bacterial enzymes highlighted the effectiveness of thiophene derivatives, including this compound, in inhibiting bacterial growth through specific enzyme interactions .

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

1-(2-thiophen-2-ylethyl)cyclopropan-1-amine

InChI

InChI=1S/C9H13NS/c10-9(5-6-9)4-3-8-2-1-7-11-8/h1-2,7H,3-6,10H2

InChI Key

IERIJGGZPGVBRE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCC2=CC=CS2)N

Origin of Product

United States

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